1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone
CAS No.: 2818-77-1
Cat. No.: VC3792010
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.
![1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone - 2818-77-1](/images/structure/VC3792010.png)
Specification
CAS No. | 2818-77-1 |
---|---|
Molecular Formula | C12H14N2O |
Molecular Weight | 202.25 g/mol |
IUPAC Name | 1-(1-ethyl-2-methylbenzimidazol-5-yl)ethanone |
Standard InChI | InChI=1S/C12H14N2O/c1-4-14-9(3)13-11-7-10(8(2)15)5-6-12(11)14/h5-7H,4H2,1-3H3 |
Standard InChI Key | DKLFJFVIYXXTEQ-UHFFFAOYSA-N |
SMILES | CCN1C(=NC2=C1C=CC(=C2)C(=O)C)C |
Canonical SMILES | CCN1C(=NC2=C1C=CC(=C2)C(=O)C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a benzimidazole system, where the benzene ring is fused with an imidazole ring. Key substituents include:
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1-Ethyl group: Introduces steric bulk and influences lipophilicity.
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2-Methyl group: Enhances electronic effects on the imidazole nitrogen.
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5-Acetyl group: Provides a reactive ketone moiety for further chemical modifications .
The IUPAC name, 1-(1-ethyl-2-methylbenzimidazol-5-yl)ethanone, reflects these substituents. X-ray crystallographic data for related benzimidazole derivatives (e.g., 1,2-bis(1H-benzo[d]imidazol-2-yl)ethane-1,2-diol) reveal planar aromatic systems with intermolecular hydrogen bonding, suggesting similar structural stability for this compound .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 202.25 g/mol | |
CAS Number | 2818-77-1 | |
SMILES | CCN1C(=NC2=C1C=CC(=C2)C(=O)C)C | |
Boiling Point | Not reported | |
Melting Point | Not reported |
Synthesis and Characterization
Synthetic Routes
The synthesis of 1-(1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone typically involves multi-step organic reactions:
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Condensation: Reacting o-phenylenediamine with ethyl acetoacetate or diethyl malonate under acidic conditions forms the benzimidazole core .
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Alkylation: Introducing ethyl and methyl groups via nucleophilic substitution or Friedel-Crafts alkylation .
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Acetylation: Ketone incorporation at the 5-position using acetyl chloride or acetic anhydride .
A representative protocol from Vulcanchem involves:
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Reactants: o-Phenylenediamine, diethyl malonate, ethyl magnesium bromide.
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Conditions: Anhydrous tetrahydrofuran (THF), inert atmosphere, 0–20°C, 3.25 hours .
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Yield: ~87% after purification via thin-layer chromatography (TLC) .
Analytical Characterization
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Spectroscopy:
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Chromatography: Purity confirmed via HPLC (>95%).
Biological Activities and Mechanisms
Table 2: Anticancer Activity of Selected Benzimidazole Derivatives
Compound | IC (µM) – HepG2 | IC (µM) – C6 |
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1-Ethyl-2-methyl derivative | 15.67 ± 2.52 | 58.33 ± 2.89 |
Cisplatin | 46.67 ± 7.64 | 23.0 ± 1.73 |
Antimicrobial and Antifungal Effects
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Bacterial Inhibition: MIC of 8 µg/mL against Staphylococcus aureus.
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Fungal Inhibition: 80% growth reduction in Candida albicans at 50 µg/mL.
Comparative Analysis with Structural Analogs
1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone
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Molecular Weight: 188.23 g/mol (vs. 202.25 g/mol for the ethyl-methyl derivative) .
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Activity: Lower anticancer potency (IC = 32.67 µM vs. 15.67 µM) due to reduced lipophilicity .
1-(5-Trifluoromethyl-1H-benzo[d]imidazol-2-yl)ethanol
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Solubility: Enhanced aqueous solubility from the hydroxyl group .
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Target Selectivity: Preferential inhibition of fungal topoisomerases .
Applications in Drug Development
Lead Optimization
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Derivatization: The acetyl group enables synthesis of hydrazones, Schiff bases, and thiosemicarbazones for enhanced bioactivity .
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Prodrug Design: Esterification improves oral bioavailability .
Patent Landscape
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